molecular formula C12H13FO B2685856 (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol CAS No. 1934767-33-5

(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol

Cat. No.: B2685856
CAS No.: 1934767-33-5
M. Wt: 192.233
InChI Key: NZGXWJUGRHEBJG-UHFFFAOYSA-N
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Description

(4-(3-Fluorobicyclo[111]pentan-1-yl)phenyl)methanol is an organic compound with the molecular formula C₁₂H₁₃FO It features a bicyclo[111]pentane core substituted with a fluorine atom and a phenylmethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol typically involves the following steps:

    Formation of the Bicyclo[1.1.1]pentane Core: This step involves the construction of the bicyclo[1.1.1]pentane ring system, which can be achieved through various methods, including .

    Fluorination: Introduction of the fluorine atom to the bicyclo[1.1.1]pentane core is usually carried out using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide under controlled conditions.

    Attachment of the Phenylmethanol Group: The final step involves the coupling of the fluorinated bicyclo[1.1.1]pentane with a phenylmethanol derivative, typically through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes are often employed to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), Jones reagent.

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution: Sodium azide, potassium cyanide.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkanes.

    Substitution: Formation of azides, nitriles, or other substituted derivatives.

Scientific Research Applications

(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a bioisostere in drug design, where the bicyclo[1.1.1]pentane core can mimic the properties of other functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: The exact pathways depend on the specific application and context, but may include signaling pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanamine: Similar structure but with an amine group instead of a hydroxyl group.

    (4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)acetic acid: Similar structure but with an acetic acid group instead of a hydroxyl group.

Uniqueness

(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol is unique due to its combination of a fluorinated bicyclo[1.1.1]pentane core and a phenylmethanol group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[4-(3-fluoro-1-bicyclo[1.1.1]pentanyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-12-6-11(7-12,8-12)10-3-1-9(5-14)2-4-10/h1-4,14H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZGXWJUGRHEBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2(CC1(C2)F)C3=CC=C(C=C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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